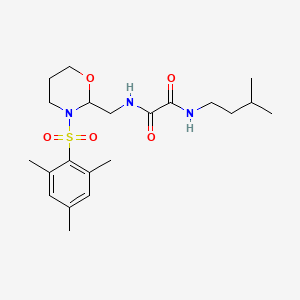

![molecular formula C25H20BrNO5 B2994008 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929444-45-1](/img/structure/B2994008.png)

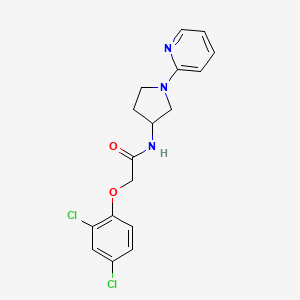

4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

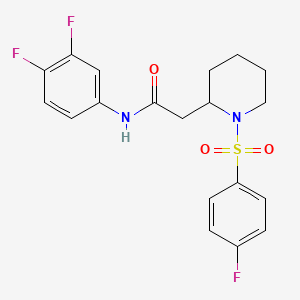

“4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide” is a chemical compound with the molecular formula C25H20BrNO5 . Its average mass is 494.334 Da and its monoisotopic mass is 493.052490 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Palladium-Catalyzed Amination : Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside was converted into a 2,3-unsaturated 4-benzoate using the triiodoimidazole method, showing the utility of similar bromo compounds in complex sugar syntheses (Baer & Hanna, 1981).

Lewis Acid-Catalyzed Synthesis : Benzofurans were synthesized using N-bromosuccinimide as an oxidizing agent, highlighting the potential of bromo derivatives in the synthesis of drug molecules like benzbromarone and amiodarone (Huang et al., 2019).

Microwave-Enhanced Suzuki-Miyaura Vinylation : The application of microwave irradiation in the coupling of sterically hindered and electron-rich aryl halides, including bromo derivatives, was explored, demonstrating an efficient synthetic methodology (Brooker et al., 2010).

Synthesis of Nucleoside and Nucleotide Derivatives : The treatment of pyrazofurin with benzyl bromide led to the creation of various derivatives, showing the role of bromo compounds in the development of antiviral and cytostatic agents (Petrie et al., 1986).

Biological and Pharmacological Activities

Antimicrobial Activities : Synthesized 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines showed significant antimicrobial properties, indicating the potential of bromo derivatives in creating new antimicrobial agents (Parameshwarappa & Sangapure, 2009).

Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which potentially include similar bromo compounds, were found to have significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antituberculosis Activity : The synthesis and molecular docking study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, related to bromo benzofuran derivatives, revealed potential antituberculosis properties (Thorat et al., 2016).

Photophysical and Photochemical Properties

High Singlet Oxygen Quantum Yield : A zinc phthalocyanine substituted with a new benzenesulfonamide derivative group containing Schiff base, related to bromo derivatives, exhibited good fluorescence properties and high singlet oxygen quantum yield, relevant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Photochemical Substitution : The study of photochemical reactions of 4-bromobenzophenone and related compounds with phenylthiolate provided insights into the SRN1 mechanism and the potential for synthetic applications of similar bromo compounds (Julliard & Chanon, 1986).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives have been known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Based on its chemical structure, it is likely to have good lipophilicity and membrane permeability, which could potentially lead to good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and detailed pharmacological studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .

Propriétés

IUPAC Name |

4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGMZILVYYELOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)